molecular formula C18H36O2 B3056258 2-Hexyldodecanoic acid CAS No. 69848-19-7

2-Hexyldodecanoic acid

Cat. No.: B3056258
CAS No.: 69848-19-7
M. Wt: 284.5 g/mol
InChI Key: ZIWFVPGLYAWIAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

As a carboxylic acid with branched carbon chains , it may interact with various enzymes and proteins within the body.

Mode of Action

It has been used as an amidating agent for the suppression of side-chain crystallization during the synthesis of amphiphilic macromolecules . This suggests that it may interact with its targets by forming amide bonds, which could alter the properties of the target molecules and affect their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hexyldodecanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .

Chemical Reactions Analysis

2-Hexyldodecanoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Hexyldodecanoic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

2-hexyldodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWFVPGLYAWIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303541
Record name 2-hexyldodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69848-19-7
Record name NSC159002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hexyldodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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